N-(3,4-dimethoxyphenyl)-4-oxo-1-phenyl-1,4-dihydrocinnoline-3-carboxamide N-(3,4-dimethoxyphenyl)-4-oxo-1-phenyl-1,4-dihydrocinnoline-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 1251673-03-6
VCID: VC5501924
InChI: InChI=1S/C23H19N3O4/c1-29-19-13-12-15(14-20(19)30-2)24-23(28)21-22(27)17-10-6-7-11-18(17)26(25-21)16-8-4-3-5-9-16/h3-14H,1-2H3,(H,24,28)
SMILES: COC1=C(C=C(C=C1)NC(=O)C2=NN(C3=CC=CC=C3C2=O)C4=CC=CC=C4)OC
Molecular Formula: C23H19N3O4
Molecular Weight: 401.422

N-(3,4-dimethoxyphenyl)-4-oxo-1-phenyl-1,4-dihydrocinnoline-3-carboxamide

CAS No.: 1251673-03-6

Cat. No.: VC5501924

Molecular Formula: C23H19N3O4

Molecular Weight: 401.422

* For research use only. Not for human or veterinary use.

N-(3,4-dimethoxyphenyl)-4-oxo-1-phenyl-1,4-dihydrocinnoline-3-carboxamide - 1251673-03-6

Specification

CAS No. 1251673-03-6
Molecular Formula C23H19N3O4
Molecular Weight 401.422
IUPAC Name N-(3,4-dimethoxyphenyl)-4-oxo-1-phenylcinnoline-3-carboxamide
Standard InChI InChI=1S/C23H19N3O4/c1-29-19-13-12-15(14-20(19)30-2)24-23(28)21-22(27)17-10-6-7-11-18(17)26(25-21)16-8-4-3-5-9-16/h3-14H,1-2H3,(H,24,28)
Standard InChI Key UAWNAQWTXRBUKD-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)NC(=O)C2=NN(C3=CC=CC=C3C2=O)C4=CC=CC=C4)OC

Introduction

Chemical Identity and Structural Features

The compound’s molecular formula is C<sub>23</sub>H<sub>19</sub>N<sub>3</sub>O<sub>4</sub>, with a molecular weight of 401.4 g/mol . Its structure comprises:

  • A cinnoline core (1,2-diazanaphthalene) with a ketone group at position 4.

  • A phenyl group at position 1.

  • A carboxamide at position 3, linked to a 3,4-dimethoxyphenyl substituent.

Crystallographic data for related cinnoline carboxamides, such as N-(4-oxo-1,4-dihydrocinnoline-3-carbonyl)glycine, reveal planar conformations stabilized by intramolecular hydrogen bonding between the carboxamide NH and the 4-oxo group . Similar structural motifs likely govern the physical properties of the title compound, including solubility and crystal packing .

Synthetic Pathways and Modifications

Core Synthesis via Gould-Jacobs Cyclization

The cinnoline core is typically synthesized using the Gould-Jacobs cyclization, a method employed for quinoline and naphthyridine analogues . For example:

  • Cyclization: Heating anthranilic acid derivatives with β-keto esters or malonates under acidic conditions forms the cinnoline ring.

  • N-Alkylation: Introducing the phenyl group at position 1 via alkylation with bromopentane or aryl halides in dimethylformamide (DMF) using sodium hydride .

  • Carboxamide Formation: Coupling the 3-carboxylic acid intermediate with 3,4-dimethoxyaniline using coupling reagents like HBTU or PyBrOP .

Structural Analogues and SAR Trends

Modifications to the cinnoline scaffold significantly impact biological activity:

  • N1-Substituents: Aryl or alkyl groups enhance receptor binding. For instance, 1-pentyl derivatives show higher CB2 receptor affinity (K<sub>i</sub> = 119–200 nM) .

  • C3-Carboxamide: Bulky substituents like adamantyl or dimethoxyphenyl improve selectivity and potency .

  • C4-Oxo Group: Replacing the oxo with imino groups (e.g., 4-iminocinnolines) alters antibacterial activity but reduces cannabinoid receptor binding .

Pharmacological and Biological Insights

Cannabinoid Receptor Interactions

While direct data on the 3,4-dimethoxy isomer is unavailable, structurally similar 4-oxo-1,4-dihydroquinoline-3-carboxamides exhibit CB2 receptor selectivity. Key findings include:

  • CB2 Affinity: 1-Pentyl-4-oxoquinoline-3-carboxamides show K<sub>i</sub> values of 50–200 nM for CB2, with >100-fold selectivity over CB1 .

  • Functionality: Carboxamide substituents influence inverse agonism/agonism. Adamantyl groups enhance inverse agonism, reducing cAMP production in CB2-transfected cells .

Antibacterial Activity

4-Iminocinnoline-3-carboxylic acid derivatives (MIC = 8–32 µg/mL) demonstrate activity against Gram-positive bacteria, comparable to nalidixic acid . The oxo group’s replacement with imino and C2 nitrogen incorporation broadens the spectrum but reduces potency against Gram-negative strains .

Physicochemical Properties and Stability

Hydrogen Bonding and Crystal Packing

X-ray studies of 4-oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide reveal infinite chains along the b-axis via NH···O hydrogen bonds . Similar interactions likely stabilize the cinnoline analogue, affecting its melting point and solubility.

Spectral Data

  • IR: Strong absorption at 1650–1700 cm<sup>−1</sup> (C=O stretch) .

  • <sup>1</sup>H NMR: Methoxy protons resonate at δ 3.7–3.9 ppm, while aromatic protons appear as multiplets at δ 6.8–8.2 ppm .

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